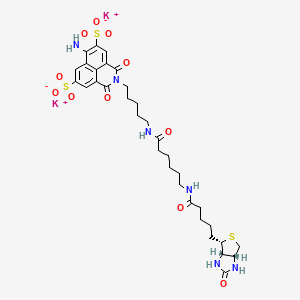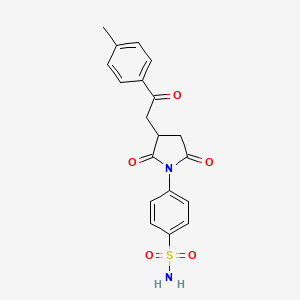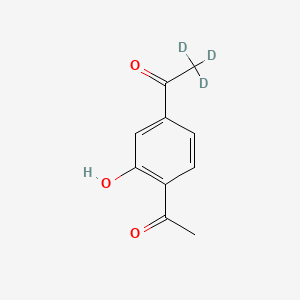
6-Mercaptopurine-13C2,15N (major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercaptopurine-13C2,15N is a labeled analogue of 6-Mercaptopurine, a purine analogue that acts as an antagonist of endogenous purines. This compound is marked with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of biochemistry and pharmacology . 6-Mercaptopurine itself has been widely used as an antileukemic agent and immunosuppressive agent .
Preparation Methods
The synthesis of 6-Mercaptopurine-13C2,15N involves the incorporation of stable isotopes of carbon and nitrogen into the 6-Mercaptopurine molecule. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the purine ring system under controlled reaction conditions . Industrial production methods often involve multi-step synthesis processes, including purification and quality control to ensure the desired isotopic labeling and chemical purity .
Chemical Reactions Analysis
6-Mercaptopurine-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction can convert 6-Mercaptopurine-13C2,15N into its oxidized form, 6-Thiouric acid, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound back to its reduced form using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Mercaptopurine-13C2,15N has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving purine metabolism and nucleic acid synthesis.
Biology: The compound is employed in biochemical assays to study enzyme kinetics and metabolic pathways.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of 6-Mercaptopurine in the body.
Mechanism of Action
6-Mercaptopurine-13C2,15N exerts its effects by interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). This conversion inhibits purine metabolism, leading to the disruption of DNA and RNA synthesis, which is crucial for the proliferation of cancer cells . The molecular targets and pathways involved include the inhibition of purine biosynthesis and the incorporation of false metabolites into nucleic acids .
Comparison with Similar Compounds
6-Mercaptopurine-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. Similar compounds include:
6-Mercaptopurine: The non-labeled version, widely used as an antileukemic and immunosuppressive agent.
Azathioprine: A prodrug that is converted into 6-Mercaptopurine in the body and used as an immunosuppressant.
Thioguanine: Another purine analogue with similar antileukemic properties.
These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic profiles.
Properties
Molecular Formula |
C5H4N4S |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 |
InChI Key |
GLVAUDGFNGKCSF-JDKPDMQJSA-N |
Isomeric SMILES |
C1=NC(=S)C2=[13C](N1)N=[13CH][15NH]2 |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea](/img/structure/B15142477.png)
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)

![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)

